molecular formula C10H12N2O2S B2532264 2-((Tetrahydrothiophen-3-yl)oxy)nicotinamide CAS No. 2034499-58-4

2-((Tetrahydrothiophen-3-yl)oxy)nicotinamide

Cat. No.: B2532264
CAS No.: 2034499-58-4
M. Wt: 224.28
InChI Key: BPVAKXUAAOBJBR-UHFFFAOYSA-N
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Description

This compound, with the molecular formula C15H16N2O2S2 and a molecular weight of 320.43, is known for its promising biological activity and diverse applications in various fields.

Scientific Research Applications

2-((Tetrahydrothiophen-3-yl)oxy)nicotinamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a valuable tool in biochemical studies.

    Medicine: Preliminary studies suggest that it may have therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Tetrahydrothiophen-3-yl)oxy)nicotinamide typically involves the reaction of nicotinic acid derivatives with tetrahydrothiophene-3-ol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of tetrahydrothiophene-3-ol attacks the nicotinic acid derivative, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-((Tetrahydrothiophen-3-yl)oxy)nicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the amide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tetrahydrothiophene moiety can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and bases like K2CO3. The reactions are typically carried out in solvents such as DMF, dichloromethane (DCM), or ethanol, under controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted nicotinamide derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-((Tetrahydrothiophen-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This inhibition can lead to various biological effects, including the regulation of metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(methylthio)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide
  • N,N-dimethyl-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide
  • N-cyclopropyl-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Uniqueness

2-((Tetrahydrothiophen-3-yl)oxy)nicotinamide stands out due to its unique tetrahydrothiophene moiety, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(thiolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c11-9(13)8-2-1-4-12-10(8)14-7-3-5-15-6-7/h1-2,4,7H,3,5-6H2,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVAKXUAAOBJBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=C(C=CC=N2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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